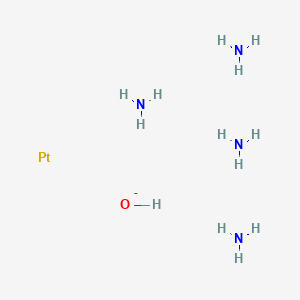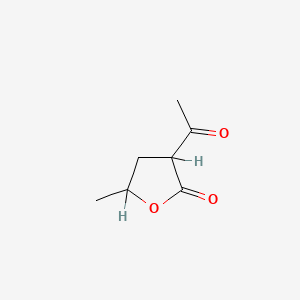
Platinum, tetraamminehydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, tetraamminehydroxy- is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its stability and versatility in various chemical reactions, making it a valuable material in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum, tetraamminehydroxy- can be synthesized through the reaction of platinum(II) chloride with ammonia in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolution of platinum(II) chloride in water.
- Addition of ammonia to form a tetraammineplatinum(II) complex.
- Introduction of sodium hydroxide to precipitate the tetraamminehydroxy- complex.
Industrial Production Methods
In industrial settings, the production of platinum, tetraamminehydroxy- often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Platinum, tetraamminehydroxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.
Substitution: The ammonia ligands can be substituted with other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds such as platinum(IV) oxide.
Reduction: Elemental platinum or lower oxidation state platinum complexes.
Substitution: Various platinum complexes with different ligands
Scientific Research Applications
Platinum, tetraamminehydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Investigated for its potential use in biological systems and as a model compound for studying platinum-based drugs.
Medicine: Explored for its potential in anticancer therapies and other medical applications.
Industry: Utilized in the production of catalysts for chemical reactions, including hydrogenation, carbonylation, and hydroformylation .
Mechanism of Action
The mechanism of action of platinum, tetraamminehydroxy- involves its ability to form stable complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This interaction is similar to that of other platinum-based drugs, which form crosslinks with DNA and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2
Tetraammineplatinum(II) nitrate: Pt(NH3)42
Tetraammineplatinum(II) acetate: Pt(NH3)42
Uniqueness
Platinum, tetraamminehydroxy- is unique due to its hydroxide ligands, which provide distinct reactivity compared to other tetraammineplatinum compounds. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .
Properties
CAS No. |
36863-22-6 |
|---|---|
Molecular Formula |
H9N4OPt-5 |
Molecular Weight |
276.18 g/mol |
IUPAC Name |
azanide;platinum;hydroxide |
InChI |
InChI=1S/4H2N.H2O.Pt/h5*1H2;/q4*-1;;/p-1 |
InChI Key |
QQUPSXMVWYKSEM-UHFFFAOYSA-M |
SMILES |
N.N.N.N.[OH-].[Pt] |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[Pt] |
Key on ui other cas no. |
36863-22-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)




![Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-](/img/structure/B3051835.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B3051838.png)
